Metronidazole acetic acid (Standard)

Antimicrobial Susceptibility Metabolism Nitroimidazoles

Reliable metronidazole impurity testing requires fully characterized reference standards-generic materials often lack the traceability needed for regulatory submissions. Metronidazole Acetic Acid (EP Impurity G) from BenchChem closes this gap as a pharmacopeial-grade standard with documented purity and batch-specific COA. • ≥98% purity with comprehensive characterization data, suitable for ANDA method validation and release testing. • Quantified low antimicrobial activity (~5% of metronidazole) ensures clean metabolic tracking by LC-MS/MS without interfering with bioassays. • Supplied in convenient research quantities with rapid global delivery and full documentation support.

Molecular Formula C6H7N3O4
Molecular Weight 185.14 g/mol
CAS No. 1010-93-1
Cat. No. B109819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetronidazole acetic acid (Standard)
CAS1010-93-1
Synonyms2-Methyl-5-nitroimidazol-1-ylacetic Acid;  1-De(2-hydroxyethyl)metronidazole-1-acetic Acid;  2-Methyl-5-nitro-1H-imidazole-1-acetic Acid;  2-Methyl-5-nitro-Imidazole-1-acetic Acid;  Metronidazoleacetic Acid
Molecular FormulaC6H7N3O4
Molecular Weight185.14 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1CC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C6H7N3O4/c1-4-7-2-5(9(12)13)8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
InChIKeyRVEGZXNRNWUYKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-nitroimidazole-1-acetic Acid Overview


2-Methyl-5-nitroimidazole-1-acetic acid (CAS 1010-93-1), also known as metronidazole acetic acid or metronidazole EP Impurity G, is a synthetic nitroimidazole derivative with the molecular formula C6H7N3O4 and a molecular weight of 185.14 g/mol. It is characterized as an off-white to light yellow/beige powder with a melting point of 176–178 °C [1]. The compound is primarily recognized as the main acidic metabolite of the antibiotic metronidazole and is commonly employed as an analytical reference standard and as a synthetic intermediate in the development of novel nitroimidazole-based pharmaceuticals [2][3].

Analytical reference standard for impurity quantification
Metabolite identification in research bioanalysis
Synthetic intermediate for nitroimidazole diversification

Non-Interchangeability vs. Nitroimidazole Analogs


The selection of 2-Methyl-5-nitroimidazole-1-acetic acid cannot be substituted with other nitroimidazole derivatives, such as metronidazole or its hydroxy metabolite, due to profound differences in biological activity and analytical utility. Direct comparative studies demonstrate that the antimicrobial potency of this compound is significantly lower—approximately 5% of that of metronidazole [1]. Furthermore, its role as a specific analytical reference standard (e.g., Metronidazole EP Impurity G) is non-substitutable, as it is required for accurate quantification and identification in pharmaceutical quality control and metabolic studies . Replacing it with a more active analog would fail to replicate experimental or analytical conditions.

Antimicrobial Activity Context

Activity is substantially lower than metronidazole; may shift assay-response outcomes.

Analytical Standard Identity

Designated EP Impurity G; substitution with active analogs disrupts chromatographic identification.

Comparative Evidence Against Analogs


Antimicrobial Potency Against Anaerobic Bacteria

The antimicrobial activity of 2-Methyl-5-nitroimidazole-1-acetic acid (the 'acid' metabolite) is substantially lower than that of the parent drug metronidazole and its 'alcohol' metabolite. It exhibits only 5% of the activity of metronidazole against clinical anaerobic isolates and is not active enough to be considered within the susceptible range [1][2]. In a specific study with Gardnerella vaginalis, the median MIC for the acid metabolite was 64 µg/mL, which is 8-fold higher than that for metronidazole (8 µg/mL) [3].

Antimicrobial Potency
Head-to-head
64 µg/mL
8× higher than metronidazole (8 µg/mL)
Supports antimicrobial screening context
Not active enough for susceptible range; inert comparator utility
Antimicrobial Susceptibility Metabolism Nitroimidazoles

In Vitro Genotoxicity Profile vs. Metronidazole

In a study evaluating genotoxic activity in human lymphocytes in vitro, 2-Methyl-5-nitroimidazole-1-acetic acid showed no genotoxic effect, similar to the parent compound metronidazole and the alcohol metabolite. The compound was tested at concentrations up to 1000 µg/mL (5.8 x 10^-3 M) and did not induce chromosome aberrations, sister-chromatid exchanges, or DNA-repair synthesis [1].

Genotoxicity Profile
Head-to-head
Target: No genotoxic activity
Metronidazole: No genotoxic activity
Reported genotoxicity assay context
Human lymphocyte assay; supports handling review
Genotoxicity Metabolism Safety

Class-Wide Structure-Activity Relationship

A comparative evaluation of seven 2-methyl-5-nitroimidazole compounds with varying 1-substituents against Bacteroides fragilis revealed a wide range in antimicrobial activity. The compounds ranked in order of decreasing potency (geometric mean MIC) were: tinidazole > panidazole > ornidazole > metronidazole ≥ secnidazole > carnidazole > dimetridazole [1]. This demonstrates that small changes in the 1-position substituent can lead to up to a 50-fold difference in MIC against individual strains, highlighting the non-interchangeability of these analogs for applications requiring specific activity profiles [1].

SAR Class Evidence
Class-level
1-position changes alter MIC up to 50-fold
Supports analog non-interchangeability context
Data from Bacteroides panel; review for target compound
Structure-Activity Relationship Antimicrobial Drug Design

Research & Industrial Applications


Certified Analytical Reference Standard

In pharmaceutical quality control, this compound is essential as a certified reference standard for identifying and quantifying the acidic metabolite impurity in metronidazole drug substances and finished products. Its use is mandated by pharmacopeial guidelines to ensure drug purity and safety . The compound is supplied with comprehensive characterization data to support regulatory compliance [1].

Metabolic & Pharmacokinetic Studies

Due to its role as a major urinary metabolite of metronidazole, this compound is used as a reference material in LC-MS/MS and GC-MS methods for tracking metabolic pathways, assessing drug-drug interactions, and monitoring metronidazole metabolism in clinical and research settings . Its low antimicrobial activity, as quantified above, makes it a suitable marker for metabolism without interfering with activity assays.

Synthetic Intermediate for Novel Nitroimidazoles

The carboxylic acid moiety on the 1-position makes this compound a versatile building block for synthesizing a diverse library of 2-methyl-5-nitroimidazole derivatives. It can be used to create new chemical entities with potential antimicrobial, antiparasitic, or even non-antibiotic activities, such as enzyme inhibitors or hypoxia-targeting agents [2]. This synthetic utility is distinct from the more common hydroxyethyl-substituted nitroimidazoles.

Application
Selection Property
Validation Focus
Analytical Impurity Profiling
Certified reference standard with characterization data
Pharmacopeial method context and impurity quantification
Metabolite Identification in Research Bioanalysis
LC-MS/MS and GC-MS reference material
Metabolic pathway tracking and inert marker utility
Synthetic Intermediate for Nitroimidazole Library
Carboxylic acid moiety for derivatization
Diversification research; hypoxia-targeting probe development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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